molecular formula C2H3N3S2 B7763769 5-amino-1,3,4-thiadiazole-2-thiol

5-amino-1,3,4-thiadiazole-2-thiol

Cat. No.: B7763769
M. Wt: 133.20 g/mol
InChI Key: GDGIVSREGUOIJZ-UHFFFAOYSA-N
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Description

Mesitylcopper(I): , also known as (2,4,6-Trimethylphenyl)copper, is an organocopper compound with the molecular formula C₉H₁₁Cu. It is a thermally stable and highly soluble compound commonly used as a metalation reagent in organic synthesis. This compound is sensitive to moisture and air, requiring reactions to be carried out under anhydrous conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mesitylcopper(I) can be synthesized through the reaction of mesitylmagnesium bromide with copper(I) iodide. The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran under an inert atmosphere to prevent oxidation and moisture contamination.

Industrial Production Methods: Industrial production of mesitylcopper(I) involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure the purity and stability of the product. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the compound’s reactivity and applications .

Chemical Reactions Analysis

Types of Reactions: Mesitylcopper(I) undergoes various types of chemical reactions, including:

    Oxidation: Mesitylcopper(I) can be oxidized to form copper(II) compounds.

    Reduction: It can participate in reduction reactions, often acting as a reducing agent.

    Substitution: Mesitylcopper(I) is involved in substitution reactions where the mesityl group is transferred to other molecules.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Mesitylcopper(I) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which mesitylcopper(I) exerts its effects involves the transfer of the mesityl group to other molecules. This transfer is facilitated by the copper(I) center, which acts as a catalyst in various organic reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .

Comparison with Similar Compounds

    Copper(I) iodide: Another copper(I) compound used in organic synthesis.

    Copper(I) bromide: Similar in reactivity and applications to mesitylcopper(I).

    Copper(I) thiophene-2-carboxylate: Used in similar metalation reactions.

Uniqueness: Mesitylcopper(I) is unique due to its high solubility and thermal stability, making it a valuable reagent in organic synthesis. Its ability to form stable copper(I) complexes and facilitate selective mesityl group transfer reactions distinguishes it from other copper(I) compounds .

Properties

IUPAC Name

5-amino-1,3,4-thiadiazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3S2/c3-1-4-5-2(6)7-1/h(H2,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGIVSREGUOIJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=NN=C(S1)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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